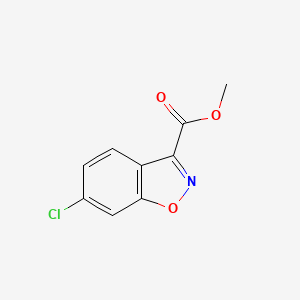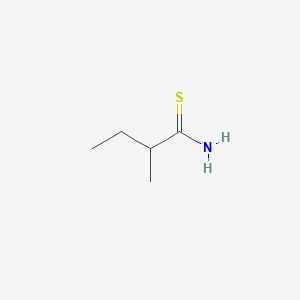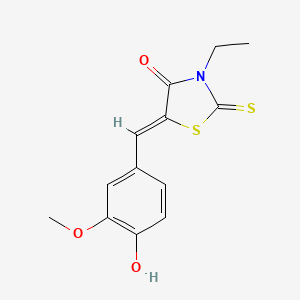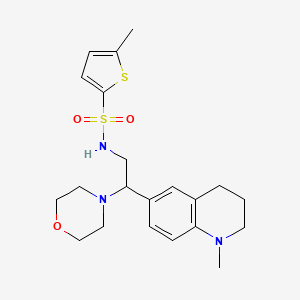
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may result in the modulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for medicinal chemists and materials scientists. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Future Directions
There are several future directions for the study of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole. One potential direction is the development of new synthetic routes to this compound, which may improve its yield and purity. Another direction is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety profile of this compound and its potential applications in various fields, including drug discovery and materials science.
Conclusion
In conclusion, 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a versatile compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further studies are needed to determine the safety profile of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 4-bromo-3-(chloromethyl)-1-propyl-1H-pyrazole with sodium butoxide in butanol. This reaction results in the formation of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole as a white solid. The purity of the product can be improved by recrystallization from ethanol.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZYZYCHBIDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)



![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)
